6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide
Overview
Description
“6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide” is a chemical compound with the molecular formula C12H7Br2N3 . It is part of a class of compounds known as triazolopyridines, which are nitrogen-containing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazolopyridine core with bromophenyl groups attached . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques
The compound 6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide can be synthesized using chlorinated agents under mild conditions, as demonstrated by the synthesis of related triazolopyridines (El-Kurdi et al., 2021).
Structural Analysis
X-ray diffraction is a key method for characterizing the structure of such compounds, providing detailed insights into their molecular arrangements and crystallography (El-Kurdi et al., 2021).
Chemical Properties and Reactions
Oxidative Cyclization
This compound is part of a family where oxidative N-N bond formation is significant, as shown in the synthesis of 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting the potential for forming complex heterocyclic structures (Zheng et al., 2014).
Formation in Cross-Coupling Reactions
Derivatives of this compound, such as the bromophenyl derivative, have been utilized in Suzuki and Sonogashira cross-coupling reactions, indicating their versatility in organic synthesis (Ábrányi‐Balogh et al., 2013).
Biological and Pharmacological Aspects
Antimicrobial Activities
Compounds in the 1,2,4-triazolo[1,5-a]pyridine family have shown potential in antimicrobial applications. Their structures can be modified to enhance these properties, as seen in the synthesis of novel derivatives with promising antibacterial and antifungal activities (Suresh et al., 2016).
Antioxidant Properties
Derivatives of [1,2,4]triazolo[1,5-a]pyridine, including those with bromine atoms, have been synthesized and evaluated for their antioxidant activity. These studies are crucial for understanding the potential therapeutic applications of these compounds (Smolsky et al., 2022).
Potential as Anticancer Agents
Some derivatives have been evaluated for their anticancer activities, suggesting that certain functional groups in the structure can significantly influence their biological activity (Rostom et al., 2011).
Analgesic and Anti-inflammatory Effects
Fused heterocyclic ring systems incorporating the 1,2,4-triazolo[1,5-a]pyridine structure have been synthesized and shown to possess analgesic and anti-inflammatory properties, highlighting their potential in medical applications (Shaaban et al., 2008).
Future Directions
The future directions for research on “6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given their structural complexity and rich nitrogen content, these compounds could be of interest in medicinal chemistry, materials science, and other fields .
Properties
IUPAC Name |
6-bromo-2-(4-bromophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N3O/c13-9-3-1-8(2-4-9)12-15-11-6-5-10(14)7-16(11)17(12)18/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYOCBVCWHCXFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[N+](N3C=C(C=CC3=N2)Br)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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